ASBT Inhibitory Potency: GSK2330672 vs. 264W94
GSK2330672 demonstrates a 4.3-fold improvement in human ASBT inhibitory potency compared to its predecessor 264W94. In a [3H]-taurocholate uptake assay using HEK293 cells expressing human ASBT, GSK2330672 achieved an IC50 of 42 ± 3 nM [1], whereas 264W94 exhibited an IC50 of 180 nM under the same assay conditions [2]. This potency gain was driven by extensive structure-activity relationship (SAR) optimization of the indoline-sulfonamide scaffold, specifically modifications to the dicarboxylic acid side chain that enhanced target binding while preserving nonabsorbable character [1].
| Evidence Dimension | Human ASBT inhibition (IC50) |
|---|---|
| Target Compound Data | 42 ± 3 nM |
| Comparator Or Baseline | 264W94: 180 nM |
| Quantified Difference | 4.3-fold greater potency (42 vs. 180 nM) |
| Conditions | [3H]-taurocholate uptake assay in HEK293 cells expressing recombinant human ASBT; 90 min incubation; scintillation counting |
Why This Matters
A 4.3-fold IC50 difference directly impacts the dose required to achieve equivalent target engagement in vivo, making GSK2330672 the preferred choice when maximal ASBT inhibition at minimal oral dose is desired.
- [1] Wu Y, Aquino C, Cowan DJ, et al. Discovery of a highly potent, nonabsorbable apical sodium-dependent bile acid transporter inhibitor (GSK2330672) for treatment of type 2 diabetes. J Med Chem. 2013;56(12):5094-5114. doi:10.1021/jm400459m View Source
- [2] ChEMBL Database. Inhibition of human ASBT expressed in HEK293 cells assessed as inhibition of [3H]-taurocholate uptake; pIC50 6.74 (IC50 180 nM) for 264W94. J Med Chem (2013) 56:5094-5114. View Source
